Product packaging for 5-[2-(Cbz-amino)ethyl]-1H-tetrazole(Cat. No.:CAS No. 33841-54-2)

5-[2-(Cbz-amino)ethyl]-1H-tetrazole

Cat. No.: B2868239
CAS No.: 33841-54-2
M. Wt: 247.258
InChI Key: UJFKSVINPQBNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Tetrazole Derivatives in Contemporary Chemical Research

Tetrazole and its derivatives are a class of nitrogen-rich heterocyclic compounds that have become indispensable in various scientific domains, including medicinal chemistry, materials science, and pharmacology. rsc.org Their wide-ranging applications stem from their unique chemical properties. In recent years, there has been a significant surge in research focused on tetrazole-based molecules, driven by their potential as scaffolds for creating complex, drug-like molecules. beilstein-journals.org The versatility of the tetrazole ring allows for its incorporation into a multitude of chemical structures, leading to the synthesis of compounds with a broad spectrum of activities. rsc.orgrsc.org The growing interest in tetrazole chemistry is evidenced by the increasing number of publications centered on the synthesis and application of these derivatives. rsc.orgacs.org

Role of the Tetrazole Moiety as a Privileged Scaffold in Bioactive Compounds

The tetrazole ring is often referred to as a "privileged scaffold" in medicinal chemistry. This term signifies its recurring presence in a variety of marketed drugs and bioactive compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and antihypertensive properties. beilstein-journals.orgnih.govresearchgate.net The significance of the tetrazole moiety lies in its ability to act as a bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.net This means that it can mimic the properties of a carboxylic acid, such as its pKa and spatial arrangement, while potentially offering improvements in metabolic stability, lipophilicity, and potency. beilstein-journals.orgacs.org This bioisosteric relationship has been a key factor in the successful development of numerous tetrazole-containing drugs. osi.lv Furthermore, 1,5-disubstituted tetrazoles can serve as effective mimics for cis-amide bonds in peptidomimetics, further expanding their utility in drug design. acs.orgnih.gov

The table below lists several examples of bioactive molecules that feature the tetrazole core structure, highlighting the diverse therapeutic areas where this scaffold has found application.

Drug NameTherapeutic Application
CandesartanAntihypertensive
IrbesartanAntihypertensive
ValsartanAntihypertensive
LosartanAntihypertensive
CilostazolAntiplatelet / Vasodilator
PranlukastAntiasthmatic
PemirolastAntiallergic
TAK-456Antihypertensive
Olmesartan medoxomilAntihypertensive

This table is populated with examples of tetrazole-containing drugs mentioned in the search results. researchgate.net

Specific Contextualization of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole within Tetrazole Chemistry

Within the vast family of tetrazole derivatives, this compound holds a specific place. Its structure features a 1H-tetrazole ring substituted at the 5-position with a 2-(Cbz-amino)ethyl group. The presence of the carboxybenzyl (Cbz) protecting group on the amino function is a notable feature, often employed in peptide synthesis and other organic transformations. This compound is a five-membered heterocycle, a class of organic compounds widely utilized in pharmaceuticals and agrochemicals due to their reactivity and versatility. cymitquimica.com The IUPAC name for this compound is benzyl (B1604629) N-[2-(1H-tetrazol-5-yl)ethyl]carbamate. sigmaaldrich.com

The table below outlines some of the key chemical properties of this compound.

PropertyValue
CAS Number33841-54-2
Molecular FormulaC11H13N5O2
Molecular Weight247.26 g/mol

This data is compiled from various chemical supplier and database entries. cymitquimica.comglpbio.com

The synthesis of tetrazole analogues of amino acids is an area of active research, and compounds like this compound can be seen as building blocks or intermediates in the creation of more complex molecules. researchgate.net The ability to incorporate this tetrazole-containing amino acid surrogate into peptides opens up avenues for developing novel peptidomimetics with potentially enhanced pharmacological properties. researchgate.net

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the chemical nature of this compound and its context within the broader field of tetrazole chemistry. This includes an exploration of the general significance of tetrazole derivatives in contemporary research and the role of the tetrazole moiety as a privileged scaffold in bioactive compounds. The article will then specifically situate this compound within this chemical landscape. The content will adhere strictly to the provided outline, focusing solely on the requested topics and presenting detailed research findings and data in an authoritative and professional tone. Information regarding dosage, administration, and safety profiles is explicitly excluded.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O2 B2868239 5-[2-(Cbz-amino)ethyl]-1H-tetrazole CAS No. 33841-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFKSVINPQBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5 2 Cbz Amino Ethyl 1h Tetrazole

Transformations Involving the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle whose chemistry is dominated by the acidic proton at the 1H-position and the potential for functionalization at its carbon and nitrogen atoms. bohrium.comresearchgate.net

Reactions at the 1H-Position of the Tetrazole Ring

The proton on the tetrazole ring is notably acidic, with a pKa similar to that of carboxylic acids, making the corresponding tetrazolate anion a competent nucleophile. acs.org This acidity allows for straightforward functionalization at the nitrogen positions through reactions like alkylation and acylation. bohrium.commdpi.com

Alkylation of 5-substituted-1H-tetrazoles typically yields a mixture of N1 and N2-substituted regioisomers. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. mdpi.com For instance, the synthesis of the antihypertensive drug Valsartan often involves the alkylation of a 5-substituted tetrazole with a protected L-valine derivative, highlighting the industrial relevance of this transformation. researchgate.netgoogle.comresearchgate.net While primary and secondary alcohols are generally poor alkylating agents for tetrazoles even with a Lewis acid catalyst like BF₃·Et₂O, more reactive tertiary, benzylic, and allylic alcohols can effectively alkylate the ring, often with a preference for the N2 position. epa.gov More recent methods have employed the diazotization of aliphatic amines to generate diazonium intermediates that react with 5-substituted-1H-tetrazoles, showing good yields and a strong preference for producing 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.orgnih.gov

Acylation of the tetrazole ring at the nitrogen atoms is also a known transformation. However, this reaction can sometimes lead to ring-opening or rearrangement. For example, treatment of 5-substituted-1H-tetrazoles with acyl chlorides or anhydrides can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles via a mechanism involving N-acylation followed by nitrogen extrusion and cyclization. beilstein-journals.orgresearchgate.net

Table 1: Representative Reactions at the 1H-Position of 5-Substituted-1H-tetrazoles

Reaction Type Reagents and Conditions Product Type Key Observations
Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Mixture of N1 and N2 alkylated tetrazoles A standard and widely used method. google.com
Alkylation Tertiary Alcohol, BF₃·Et₂O, 1,2-Dichloroethane Predominantly N2-alkylated tetrazole High regioselectivity for N2 isomer with reactive alcohols. epa.gov
Alkylation Aliphatic Amine, Organic Nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite), Ethyl Acetate Preferential formation of N2-alkylated tetrazole Efficient method proceeding via a diazonium intermediate. acs.orgorganic-chemistry.org
Acylation/Rearrangement Acid Chloride or Anhydride, Heat (Flow Chemistry) 2,5-Disubstituted-1,3,4-oxadiazole Huisgen reaction; involves ring transformation. researchgate.net

Derivatization of the 5-Substituent

For 5-[2-(Cbz-amino)ethyl]-1H-tetrazole, the substituent at the 5-position is an ethyl group linked to a protected amine. The ethyl C-C backbone itself is a saturated alkyl chain and is generally considered chemically inert under typical synthetic conditions. Direct functionalization of this ethyl linker is challenging and not a common strategy for derivatization. Instead, chemical modifications are overwhelmingly directed at the two more reactive handles of the molecule: the tetrazole ring's N-H proton (as described in 3.1.1) and the terminal amino group on the side chain (as described in 3.2). Studies on the functionalization of 5-alkyl-1H-tetrazoles have shown that introducing a heteroatom (like O, N, or S) into the alkyl side chain can influence the electronic properties and nucleophilicity of the tetrazole ring, but this is a feature built-in during synthesis rather than a post-synthetic modification of an existing alkyl chain. acs.org

Chemical Modifications of the Cbz-Aminoethyl Side Chain

The Cbz-aminoethyl side chain offers a wealth of opportunities for chemical modification, beginning with the critical step of removing the protecting group.

Deprotection Strategies for the Cbz Group (e.g., Catalytic Hydrogenation)

The Carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to clean removal. The most common and effective method for Cbz deprotection is catalytic hydrogenation.

Catalytic Hydrogenation is the benchmark method for removing the Cbz group. This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions, often at atmospheric or slightly elevated pressure, and cleanly yields the free amine, toluene, and carbon dioxide as byproducts. organic-chemistry.org This method was successfully used to deprotect Cbz-glycyl-1-l-aminoethyl-tetrazole to give the free amine in quantitative yield. Current time information in Merrimack County, US. Continuous flow hydrogenation using systems like the H-Cube® reactor with a 10% Pd/C catalyst cartridge has also proven highly efficient for Cbz deprotection, often achieving complete conversion at elevated temperatures (e.g., 80 °C). organic-chemistry.org A key advantage of hydrogenation is its selectivity; other reducible functional groups like olefins or azides can sometimes be reduced concurrently, but benzyl (B1604629) ethers can remain intact by using specific inhibitors like pyridine (B92270) or ammonia.

Other deprotection methods exist for substrates incompatible with hydrogenation. These include treatment with strong Lewis acids or nucleophilic reagents, though these are often harsher than catalytic hydrogenation.

Table 2: Selected Deprotection Strategies for the Cbz Group

Method Reagents and Conditions Advantages Limitations/Considerations
Catalytic Hydrogenation H₂, Pd/C (5-10%), Solvent (e.g., MeOH, EtOH) Mild conditions, clean byproducts, high yield. organic-chemistry.orgCurrent time information in Merrimack County, US. Not compatible with other reducible groups (e.g., alkynes, some alkenes). organic-chemistry.org
Flow Hydrogenation H₂ (1 bar), 10% Pd/C CatCart®, 80 °C, 1 mL/min Rapid, automated, efficient for library synthesis. organic-chemistry.org Requires specialized equipment.
Lewis Acid Cleavage AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Effective at room temperature, cost-effective. Requires stoichiometric amounts of Lewis acid and careful workup.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, N,N-dimethylacetamide, 75 °C Useful for substrates with sensitive functionalities (e.g., reducible groups). Requires elevated temperatures and nucleophilic reagents.

Functional Group Interconversions on the Aminoethyl Moiety

Once the Cbz group is removed to yield 5-(2-aminoethyl)-1H-tetrazole, the resulting primary amine becomes a versatile handle for a wide array of functional group interconversions. This allows for the extension of the molecule and the introduction of new chemical properties.

One of the most common transformations is acylation to form an amide bond. This is a cornerstone of peptide chemistry and medicinal chemistry for building larger structures. For example, the free amino group of a deprotected aminoethyltetrazole can be coupled with another Cbz-protected amino acid using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to form a dipeptide. Current time information in Merrimack County, US. This strategy allows for the systematic construction of peptide-tetrazole hybrids.

Other key interconversions include:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions enable the exploration of structure-activity relationships by modifying the charge, polarity, and steric bulk of the side chain.

Linker Chemistry for Conjugation Studies

The primary amine of deprotected 5-(2-aminoethyl)-1H-tetrazole is an ideal attachment point for linker molecules, facilitating the conjugation of the tetrazole moiety to other molecules of interest, such as proteins, oligonucleotides, or fluorescent dyes. epa.gov Linker chemistry is crucial for developing complex molecular constructs like antibody-drug conjugates (ADCs) or PROTACs. epa.gov

The conjugation strategy typically involves reacting the nucleophilic amine with a linker containing a compatible electrophilic group. A common approach is the formation of a stable amide bond by reacting the amine with a linker that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

Furthermore, bifunctional linkers can be employed to introduce orthogonal reactivity. For example, the amine can be reacted with a linker possessing an NHS ester at one end and an alkyne or azide (B81097) at the other. This installs a "click chemistry" handle onto the molecule, allowing for a subsequent, highly specific, and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a second molecular entity. mdpi.comnih.gov This modular approach provides immense flexibility in designing and synthesizing complex bioconjugates.

Table 3: Illustrative Linker Strategies for Amine Conjugation

Linker Type Reactive Group on Linker Resulting Bond Subsequent Chemistry
Simple Acylating Linker Activated Ester (e.g., NHS-ester) Amide Direct conjugation of a payload. epa.gov
Heterobifunctional Linker NHS-ester and Alkyne Amide Installation of an alkyne handle for CuAAC ("click") reaction. nih.gov
Heterobifunctional Linker NHS-ester and Azide Amide Installation of an azide handle for CuAAC ("click") reaction. mdpi.comnih.gov
Self-Immolative Linker e.g., PABA (p-aminobenzyl alcohol) based Carbamate (B1207046) Allows for triggered release of the conjugated molecule under specific conditions (e.g., enzymatic cleavage). epa.gov

Integration of this compound into Complex Molecular Architectures

The strategic incorporation of pre-functionalized building blocks is a cornerstone of modern synthetic and medicinal chemistry. This compound represents a versatile scaffold, combining the features of a protected amino acid with the unique physicochemical properties of a tetrazole ring. This structure is particularly amenable to integration into larger, more complex molecules through various synthetic strategies. The presence of the carboxybenzyl (Cbz) protecting group on the primary amine allows for controlled, stepwise reactions, while the 1H-tetrazole moiety serves as a stable, metabolically robust bioisostere for a carboxylic acid. beilstein-journals.orgnih.govacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Tetrazole derivatives are increasingly used in MCRs to build libraries of drug-like compounds. beilstein-journals.orgnih.gov

While specific literature detailing the use of this compound in MCRs is not abundant, its structure contains the necessary functional handles to participate in such reactions. The tetrazole ring itself can be formed via an MCR, such as the Ugi-azide reaction, which combines an aldehyde, an amine, an isocyanide, and an azide source (like TMSN3) to generate 1,5-disubstituted tetrazoles. researchgate.net More relevant to the pre-formed this compound, the Cbz-protected amine can be deprotected to liberate a free amine. This primary amine can then serve as a key component in classic MCRs.

For instance, the deprotected aminoethyl tetrazole could act as the amine component in an Ugi four-component reaction (Ugi-4CR). In a hypothetical Ugi-4CR, the aminoethyl tetrazole could be reacted with a ketone or aldehyde, a carboxylic acid, and an isocyanide. This would result in a complex product containing the original tetrazole moiety, making it a powerful strategy for creating novel peptidomimetics where the tetrazole ring mimics an amino acid side chain or a C-terminal carboxyl group. The Ugi reaction is known for its broad scope and tolerance of various functional groups, making it a suitable pathway for incorporating tetrazole building blocks. beilstein-journals.org

Similarly, the Passerini three-component reaction (PT-3CR), which combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, has been adapted to incorporate tetrazole-containing fragments, demonstrating the feasibility of integrating such heterocycles into MCR-derived scaffolds. beilstein-journals.orgnih.gov

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful method for identifying lead compounds. beilstein-journals.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown or linked to produce a higher-affinity lead.

This compound is an ideal candidate for an FBDD campaign for several reasons:

Bioisosterism : The 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.govacs.org It offers advantages in terms of metabolic stability, lipophilicity, and its ability to engage in similar hydrogen bonding interactions as a carboxylate. nih.govresearchgate.net This allows it to mimic endogenous ligands or known inhibitors that contain a carboxylic acid.

Vector for Growth : The ethylamine (B1201723) side chain provides a clear vector for chemical elaboration. Following deprotection of the Cbz group, the primary amine can be functionalized in numerous ways (e.g., acylation, alkylation, reductive amination) to "grow" the fragment into a larger, more potent molecule by exploring adjacent pockets of the target's binding site.

The FBDD strategy relies on the efficient synthesis of novel building blocks to expand chemical space. beilstein-journals.org The synthesis of Cbz-L-1-aminoethyltetrazole is achieved through a multi-step process starting from Cbz-L-Alanine, involving methylation, amidation, conversion to a nitrile, and subsequent cycloaddition with sodium azide to form the tetrazole ring. nih.gov This synthetic accessibility allows for its incorporation into fragment libraries for screening campaigns.

The generation of scaffold diversity is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. This compound serves as a valuable starting point for creating diverse molecular architectures. nih.gov

One primary method for achieving this diversity is through solid-phase synthesis. For example, an Fmoc-protected aminoalkyltetrazole can be anchored to a resin, followed by deprotection and coupling with various Cbz-protected amino acids to create a library of dipeptide-like structures. nih.gov Subsequent cleavage from the resin and deprotection of the Cbz-group yields the final compounds. This approach was used to synthesize a series of dipeptide derivatives of 1-aminoalkyltetrazole. nih.gov

Further diversification can be achieved by leveraging the reactivity of both the amino group and the tetrazole ring.

Amine Functionalization : After removing the Cbz protecting group, the resulting primary amine can be reacted with a wide array of electrophiles, including carboxylic acids (amide bond formation), sulfonyl chlorides (sulfonamide formation), aldehydes/ketones (reductive amination), and isocyanates (urea formation), to generate a library of compounds with diverse side chains.

Tetrazole Alkylation : The tetrazole ring contains acidic N-H protons and can be alkylated, typically yielding a mixture of N1 and N2 isomers. This provides another point of diversification, as the substitution pattern on the tetrazole ring can significantly influence the compound's spatial arrangement and binding properties.

By combining these strategies with MCRs, chemists can rapidly generate a multitude of complex scaffolds from a single, versatile building block like this compound, significantly accelerating the drug discovery process. nih.govrug.nl

Spectroscopic and Advanced Analytical Characterization Methodologies for 5 2 Cbz Amino Ethyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole, specific chemical shifts and coupling patterns are expected for the different proton environments.

A study reporting on a similar structure, benzyl-N-[(1S or R)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate, provides insights into the expected proton signals. mdpi.com For instance, the protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet in the range of δ 7.3-7.4 ppm. mdpi.com The methylene (B1212753) protons of the benzyloxycarbonyl (Cbz) group are expected to resonate as a singlet around δ 5.0-5.1 ppm. mdpi.com The protons of the ethyl chain adjacent to the tetrazole ring and the amino group would exhibit distinct signals, often as multiplets, due to coupling with neighboring protons. The NH proton of the carbamate (B1207046) group would also show a characteristic signal. mdpi.com

Table 1: Representative ¹H NMR Data for a Structurally Related Tetrazole Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic-H7.37m- mdpi.com
CH₂ (benzyl)5.08s- mdpi.com
CH (ethyl)4.59quint7.2 mdpi.com
NH8.14d5.4 mdpi.com
CH₃ (ethyl)1.43d7.2 mdpi.com

Note: Data is for Benzyl-N-[(1S or R)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate and serves as a reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the ¹³C NMR spectrum would reveal signals for the tetrazole ring carbon, the ethyl chain carbons, the carbonyl carbon of the Cbz group, and the carbons of the benzyl group.

Based on data for analogous compounds, the carbon of the tetrazole ring (C5) is typically observed in the range of δ 155-160 ppm. mdpi.comresearchgate.net The carbonyl carbon of the carbamate is expected around δ 156 ppm. sharif.edu The carbons of the phenyl ring usually resonate between δ 127-137 ppm. mdpi.comsharif.edu The methylene carbon of the benzyl group is anticipated around δ 66-67 ppm, and the carbons of the ethyl side chain would appear at higher field strengths. mdpi.com

Table 2: Representative ¹³C NMR Data for Structurally Related Tetrazole Derivatives

Carbon AssignmentChemical Shift (δ, ppm)Reference
C5 (Tetrazole)155.7 mdpi.com
C=O (Carbamate)156.4 sharif.edu
Aromatic-C (ipso)137.0 mdpi.com
Aromatic-C128.9, 128.5, 128.4 mdpi.com
CH₂ (benzyl)66.5 mdpi.com
CH₂ (ethyl)37.5 - 40.1 sharif.edu
CH₂ (ethyl)29.0 - 30.0 sharif.edu

Note: Data is compiled from related structures and serves as a reference.

While ¹H and ¹³C NMR are standard, advanced techniques like ¹⁴N and ¹⁵N NMR spectroscopy are particularly powerful for characterizing nitrogen-rich heterocycles like tetrazoles. wikipedia.orgnih.gov ¹⁵N NMR, although requiring isotopic labeling or sensitive instrumentation due to the low natural abundance of the ¹⁵N isotope, provides narrow signals and is highly effective for investigating the structure and tautomerism of tetrazoles. wikipedia.org The chemical shifts of the nitrogen atoms in the tetrazole ring are sensitive to the substitution pattern and the electronic environment, making ¹⁵N NMR an excellent tool for distinguishing between isomers. researchgate.netipb.pt

¹⁴N NMR can also be utilized, and the signal widths can provide information about the charge distribution within the ring. researchgate.net For instance, a relatively sharp ¹⁴N signal can suggest that the nitrogen atom bears a formal positive charge. ipb.pt These advanced NMR methods, often used in conjunction with computational studies, are crucial for a definitive structural assignment of the tetrazole ring system in this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₃N₅O₂), the expected exact mass can be calculated and compared with the experimentally determined value. This high degree of accuracy is critical for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For example, a related compound, (R)-benzyl-2-hydroxy-1-(1H-tetrazol-5-yl) ethylcarbamate, with a calculated mass of 264.10 (M+H)⁺, was observed at 263.0920, demonstrating the precision of HRMS. sharif.edu

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For 5-substituted-1H-tetrazoles, characteristic fragmentation pathways have been observed. lifesciencesite.com In positive ion mode ESI-MS/MS, a common fragmentation is the loss of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the characteristic loss of a nitrogen molecule (N₂) from the tetrazole ring is often observed. lifesciencesite.com By analyzing the fragments produced from the parent ion of this compound, its structural features, such as the Cbz protecting group and the ethyl-tetrazole moiety, can be confirmed.

Table 3: Common Fragmentation Patterns of 5-Substituted Tetrazoles in MS/MS

Ionization ModeCharacteristic Neutral LossReference
Positive (ESI)HN₃ lifesciencesite.com
Negative (ESI)N₂ lifesciencesite.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide information about molecular structure and bonding. For this compound, these techniques are crucial for confirming the presence of its key structural motifs: the tetrazole ring, the secondary amide of the carbamate group, the ethyl chain, and the phenyl ring.

While a complete experimental spectrum for this specific compound is not widely published, the characteristic frequencies of its constituent parts are well-established from studies on analogous structures. pnrjournal.com The N-H stretching vibration of the tetrazole ring is expected to produce a broad band in the IR spectrum, often in the 3200-2900 cm⁻¹ region, due to intermolecular hydrogen bonding. pnrjournal.com Raman spectroscopy is also used to characterize these compounds, often in conjunction with computational methods like Density Functional Theory (DFT) to assign the observed vibrational bands. pnrjournal.comrsc.org

The vibrational spectrum of this compound can be dissected by analyzing the characteristic bands of its individual functional groups.

Tetrazole Ring: The tetrazole ring exhibits several characteristic vibrations. These include N-H stretching, N=N stretching, and various ring stretching and bending modes. Infrared spectra for free tetrazole groups typically show characteristic vibration peaks between 1340-1640 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com A peak corresponding to N=N stretching is identified around 1329 cm⁻¹ in related compounds. pnrjournal.com

Carbamate (Cbz) Group: The benzyloxycarbonyl group presents several distinct vibrational bands. The N-H stretching of the secondary amide typically appears in the 3400-3200 cm⁻¹ region. A strong absorption due to the carbonyl (C=O) stretching is one of the most prominent peaks, expected around 1700-1680 cm⁻¹. Additionally, C-O stretching vibrations of the carbamate will also be present.

Ethyl Bridge and Phenyl Group: The aliphatic -CH₂- groups of the ethyl linker will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range and scissoring (bending) vibrations around 1465-1430 cm⁻¹. pnrjournal.com The phenyl group of the Cbz moiety contributes aromatic C-H stretching bands above 3000 cm⁻¹ and characteristic C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for the primary functional groups within the molecule.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source(s)
Tetrazole RingN-H Stretch3200 - 2900 (broad) pnrjournal.com
Ring Stretch (N=N, C=N)1640 - 1340 pnrjournal.com
Ring Breathing/Deformation1200 - 900 pnrjournal.com
Carbamate (Cbz)N-H Stretch3400 - 3200 researchgate.net
C=O Stretch1700 - 1680 researchgate.net
C-O Stretch1300 - 1200
Ethyl GroupC-H Stretch3000 - 2850
CH₂ Scissoring1465 - 1430 pnrjournal.com
Phenyl GroupAromatic C-H Stretch3100 - 3000 researchgate.net
Aromatic C=C Stretch1600 - 1450 researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. For tetrazole derivatives, X-ray diffraction has been used to characterize their structures, identify intermolecular interactions like hydrogen bonding and π-π stacking, and confirm tautomeric forms in the solid state. rsc.orggrowingscience.comunlp.edu.arnih.gov

In the solid state, molecules of this compound would be expected to engage in extensive hydrogen bonding. The N-H proton of the tetrazole ring is a strong hydrogen bond donor, and it commonly forms intermolecular hydrogen bonds with one of the electron-rich nitrogen atoms (typically N4) of an adjacent tetrazole ring. growingscience.comnih.gov The N-H proton of the carbamate linker and the carbonyl oxygen can also participate in hydrogen bonding networks. These interactions are critical in defining the supramolecular architecture of the compound. nih.gov

The tetrazole ring is a dynamic system capable of existing in different tautomeric and conformational states.

Tautomerism: 5-substituted tetrazoles can exist as two principal annular tautomers: the 1H- and 2H-forms. nih.govnih.gov The position of the proton on the tetrazole ring significantly influences the electronic and steric properties of the molecule. The tautomeric equilibrium is affected by the nature of the substituent at the C5 position, the solvent, and the physical state. unlp.edu.arresearchgate.net In solution, the 1H and 2H tautomers often coexist in equilibrium, though the 1H form is frequently the major species. nih.gov In the gas phase, the 2H-tautomer is generally found to be more stable. nih.govresearchgate.net X-ray crystallography provides a definitive snapshot of which tautomer is present in the crystalline solid. For many 5-substituted-1H-tetrazoles, the 1H tautomer is observed in the crystal structure, often stabilized by intermolecular hydrogen bonds. growingscience.comnih.gov

Conformational Analysis: The tetrazole ring itself is an aromatic, planar heterocycle. unlp.edu.ar X-ray diffraction studies on related compounds provide insight into the expected bond lengths and angles. growingscience.com For instance, in a 5-substituted 1H-tetrazole, the C-N and N-N bond lengths within the ring are intermediate between single and double bonds, indicative of electron delocalization. The conformation of the entire this compound molecule is determined by the rotation around the single bonds of the ethyl side chain and its connection to the Cbz group. Crystal structures of similar compounds show that the substituent group can be oriented nearly perpendicular to the plane of the tetrazole ring. growingscience.comunlp.edu.ar This conformation minimizes steric hindrance between the side chain and the ring.

The table below presents typical bond lengths and angles for a 5-substituted 1H-tetrazole ring, as determined by X-ray crystallography on analogous structures.

ParameterDescriptionTypical ValueSource(s)
Bond Lengths
C5–N1Carbon-Nitrogen bond~1.34 Å
N1–N2Nitrogen-Nitrogen bond~1.35 Å
N2–N3Nitrogen-Nitrogen bond~1.30 Å
N3–N4Nitrogen-Nitrogen bond~1.36 Å
N4–C5Nitrogen-Carbon bond~1.32 Å
Bond Angles
N4–C5–N1Endocyclic angle at Carbon~108°
C5–N1–N2Endocyclic angle at N1~109°
N1–N2–N3Endocyclic angle at N2~106°
N2–N3–N4Endocyclic angle at N3~106°
N3–N4–C5Endocyclic angle at N4~111°

Computational Chemistry and Structural Biology of 5 2 Cbz Amino Ethyl 1h Tetrazole

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole at the atomic level. These theoretical approaches provide a detailed picture of its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For tetrazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine optimized structural parameters and electronic properties. rsc.orgepstem.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A larger energy gap suggests higher stability and lower reactivity. researchgate.net Furthermore, DFT analysis can elucidate the distribution of electron density and identify potential sites for electrophilic and nucleophilic attack through the generation of molecular electrostatic potential (MEP) maps. nih.gov

Table 1: Representative Electronic Properties of a Tetrazole Derivative Calculated by DFT

Parameter Description Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 eV to -9.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 eV to -2.0 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.0 eV to 7.0 eV
Dipole Moment Measure of the net molecular polarity 3.0 D to 5.0 D
Chemical Hardness (η) Resistance to change in electron distribution 2.5 eV to 3.5 eV

| Electronegativity (χ) | Power of an atom to attract electrons | 4.0 eV to 5.5 eV |

Note: The values in this table are representative for substituted tetrazole derivatives and are based on data reported in the literature for similar compounds. rsc.orgresearchgate.netmdpi.com

Table 2: Key Torsion Angles in 1,5-Disubstituted Tetrazoles Compared to Amide Bonds

Torsion Angle Description 1,5-Disubstituted Tetrazole cis-Amide trans-Amide

| ω (Cα-C'-N-Cα) | Peptide bond dihedral | ~0° (synperiplanar) | -30° to +30° | ±180° |

Source: Adapted from analysis of Cambridge Structural Database (CSD) data for 1,5-disubstituted tetrazoles and amide-containing structures. nih.gov

Table 3: Calculated Relative Stability of Tetrazole Tautomers

Tautomer Description Relative Energy (Gas Phase)
1H-Tetrazole Proton at N1 position 0.00 kJ/mol (Reference)

| 2H-Tetrazole | Proton at N2 position | > 0 kJ/mol (Generally less stable) |

Note: The relative energies are compound-specific. For 5-vinyl-1H-tetrazole, the 1H-form was found to be more stable by 0.5 kJ/mol. mdpi.com

Ligand-Receptor Interaction Studies (In Silico)

In silico ligand-receptor interaction studies are pivotal for predicting and understanding how this compound might bind to specific proteins, thereby exerting a biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ijirt.org For a molecule like this compound, which contains a peptide-like Cbz-amino group and a tetrazole ring (a known carboxylic acid or cis-amide bond mimic), plausible biological targets could include proteases (e.g., HIV protease), peptidases, or receptors that bind amino acid derivatives, such as the GABAA receptor. psu.edumdpi.com Docking studies can provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. semanticscholar.orgupstate.edu These simulations are instrumental in screening potential biological targets and in lead optimization processes. ijirt.org

Table 4: Representative Molecular Docking Results for a Tetrazole Derivative with a Hypothetical Protease Target

Parameter Description Value
Binding Affinity Estimated free energy of binding -7.0 to -9.0 kcal/mol
Hydrogen Bonds Key H-bond interactions with active site residues N-H of tetrazole with Asp25; Carbonyl of Cbz with Gly49
Hydrophobic Interactions van der Waals contacts with nonpolar residues Phenyl ring of Cbz with Ile50, Val82

| Ligand Efficiency (LE) | Binding affinity per heavy atom | ≥ 0.3 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The specific interactions and scores would depend on the actual protein target.

Following molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior and stability of the ligand-receptor complex over time. upstate.edunih.gov An MD simulation tracks the motions of atoms and molecules for a specified period (from nanoseconds to microseconds), providing a more realistic view of the binding event in a simulated physiological environment. mdpi.com Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability and convergence. mdpi.com The Root Mean Square Fluctuation (RMSF) analysis identifies flexible regions of the protein upon ligand binding. mdpi.com These simulations can confirm the stability of the binding pose predicted by docking and reveal important conformational changes or water-mediated interactions that are crucial for the binding event. mdpi.comnih.gov

Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation

Parameter/Analysis Description Typical Value/Observation
Simulation Time Duration of the simulation 100 ns - 1 µs
Ensemble Thermodynamic conditions NPT (constant Number of particles, Pressure, Temperature)
Ligand RMSD Root Mean Square Deviation of the ligand's heavy atoms Stable plateau below 2.0 Å after equilibration
Protein RMSD Root Mean Square Deviation of the protein's Cα atoms Stable plateau within 1.5 - 2.5 Å
RMSF Root Mean Square Fluctuation per residue Lower fluctuations in binding site residues indicate stable contacts

| Interaction Stability | Persistence of key H-bonds and hydrophobic contacts over time | > 75% occupancy for critical interactions |

Note: This table summarizes the general setup and expected outcomes from an MD simulation of a ligand-protein complex. mdpi.comupstate.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For tetrazole derivatives, QSAR studies are instrumental in predicting their therapeutic potential and in guiding the design of new, more potent analogs. rug.nlnih.gov

While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles of QSAR as applied to tetrazole-containing compounds provide a framework for understanding its potential structure-activity landscape. These models typically rely on a variety of molecular descriptors that quantify different aspects of a molecule's structure.

Key Molecular Descriptors in Tetrazole QSAR:

A robust QSAR model is built upon a set of carefully selected molecular descriptors. For tetrazole derivatives, these often include:

Topological descriptors: These describe the connectivity of atoms in a molecule. The Kier & Hall index is one such descriptor that has been used in correlating the algistatic activity of 5-amino-1-aryl-1H-tetrazoles.

Geometric descriptors: These relate to the three-dimensional arrangement of the molecule. An example is the XY shadow on the XY rectangle, which has been used in QSAR studies of tetrazoles.

Electronic descriptors: These quantify the electronic properties of the molecule. The total hybridization component of the molecular dipole is an electronic descriptor that has been found to be significant in QSAR models of tetrazoles. scirp.org In some QSAR studies on tetrazole derivatives, molecular descriptors like Mor26m and Mor29e have shown good predictive ability for antifungal activity. dntb.gov.ua

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of a molecule. scirp.org

Development and Validation of QSAR Models:

The development of a QSAR model involves a series of steps:

Data Set Selection: A dataset of tetrazole compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

QSAR models for tetrazole compounds have been successfully developed to predict various biological activities, including acute toxicity. rug.nl These models can help in forecasting the potential risks of new tetrazole compounds, thereby aiding in the development of safer therapeutic agents. rug.nl

Table 1: Common Molecular Descriptors in Tetrazole QSAR Studies

Descriptor TypeExample(s)Information Provided
Topological Kier & Hall indexAtomic connectivity and molecular branching.
Geometric XY shadowMolecular shape and size.
Electronic Total hybridization component of the molecular dipole, Mor26m, Mor29eDistribution of charge and electronic properties. dntb.gov.ua
Quantum-Chemical VariousDetailed electronic structure information. scirp.org

Bioisosteric Replacement and Mimicry Analysis

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The tetrazole ring is a well-established bioisostere for several key functional groups, which contributes to its prevalence in drug design.

Comparison with Carboxylic Acid and Amide Moieties

The 5-substituted-1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. nih.govnih.govresearchgate.net This is due to several key similarities in their physicochemical properties. The tetrazole ring is also considered a bioisostere of the cis-amide bond, further expanding its utility in peptidomimetics. nih.gov

Tetrazole as a Carboxylic Acid Bioisostere:

The rationale for using a tetrazole ring to replace a carboxylic acid is based on several shared characteristics:

Acidity: The pKa of the N-H proton in a 5-substituted-1H-tetrazole is typically in the range of 4.5-4.9, which is very similar to the pKa of a carboxylic acid (around 4.2-4.5). researchgate.net This comparable acidity means that at physiological pH, both groups will be predominantly in their anionic forms.

Planarity and Size: Both the tetrazole ring and the carboxylate group are planar, which can be crucial for fitting into a receptor's binding site. researchgate.net

Lipophilicity: While both are ionized at physiological pH, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate. researchgate.net This can sometimes lead to improved membrane permeability and bioavailability.

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids, which can be susceptible to processes like β-oxidation or conjugation. researchgate.net

Tetrazole as an Amide Bioisostere:

The tetrazole ring can also mimic the geometry of an amide bond, particularly a cis-amide. This makes it a valuable tool in the design of peptidomimetics, where replacing a labile amide bond with a more stable tetrazole ring can improve the pharmacokinetic profile of a peptide-based drug.

Table 2: Comparative Properties of Tetrazole, Carboxylic Acid, and Amide Moieties

Property5-Substituted-1H-TetrazoleCarboxylic AcidAmide
pKa 4.5 - 4.9 researchgate.net4.2 - 4.5 researchgate.net~17
Geometry Planar researchgate.netPlanar (carboxylate)Planar
Lipophilicity (Anionic Form) More lipophilicLess lipophilicN/A
Metabolic Stability High researchgate.netModerateCan be labile
Bioisosteric Mimicry Carboxylic acid, cis-amide nih.gov--

Analysis of Hydrogen Bonding Potential and Metal Chelation Properties

The arrangement of nitrogen atoms in the tetrazole ring endows it with a distinct hydrogen bonding and metal-chelating capacity, which are critical for its interactions with biological targets.

Hydrogen Bonding:

The tetrazole ring is a versatile hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atoms can act as hydrogen bond acceptors. nih.gov A key difference between a tetrazole and a carboxylic acid lies in the spatial orientation of their hydrogen bonds. A tetrazole can form up to four hydrogen bonds in the plane of the ring, whereas a carboxylate forms four hydrogen bonds in the plane of the O-C-O atoms. nih.gov This difference in the hydrogen bond vector can have significant implications for receptor binding.

Metal Chelation:

The nitrogen-rich tetrazole ring is an effective metal chelator, a property it shares with the carboxylate group. nih.gov This is particularly relevant for metalloenzymes, where the tetrazole moiety can coordinate with metal ions in the active site. For instance, tetrazole-containing inhibitors have been shown to interact directly with the zinc ions in the active site of metallo-β-lactamases. nih.gov The ability of the tetrazole ring in "this compound" to chelate biologically relevant metal ions like zinc could be a key aspect of its mechanism of action against certain enzymes.

Table 3: Interaction Potential of the Tetrazole Ring

Interaction TypeDescription
Hydrogen Bond Donor The N-H proton can donate a hydrogen bond. nih.gov
Hydrogen Bond Acceptor The sp2 nitrogen atoms can accept hydrogen bonds. nih.gov
Metal Chelation The nitrogen atoms can coordinate with metal ions like Zn²⁺. nih.gov

Steric and Electronic Similarities to Natural Ligands

The structural and electronic properties of the tetrazole ring allow it to mimic natural ligands, such as amino acids, which is a powerful strategy in drug design.

Mimicry of Amino Acids:

The 5-substituted tetrazole can act as a bioisostere for the carboxylate group of an amino acid. nih.gov This substitution can lead to the creation of "tetrazole-amino acids" that retain the key recognition features of the natural amino acid while offering improved metabolic stability. The synthesis of tetrazole analogues of all 20 proteinogenic amino acids has been reported, highlighting the broad applicability of this bioisosteric replacement. nih.gov In the context of "this compound," the tetrazole ring can be seen as a mimic of the C-terminal carboxylate of a dipeptide or a modified amino acid.

Steric and Electronic Profile:

The tetrazole ring has a distinct steric and electronic profile that contributes to its ability to mimic natural ligands. It is a planar, aromatic system with a delocalized π-electron system. researchgate.net The distribution of electron density and the molecular electrostatic potential are similar to that of a carboxylate group, allowing it to engage in similar electrostatic interactions with a receptor. nih.gov

A concrete example of a tetrazole-containing molecule mimicking a natural ligand is seen in a bile acid fused tetrazole inhibitor. An X-ray crystal structure of this inhibitor in complex with human aldo-keto reductase 1C3 revealed that the tetrazole moiety interacts with a tryptophan residue (W227) that is important for steroid recognition, demonstrating the ability of the tetrazole to engage in key binding interactions typically reserved for natural ligands. nih.gov

Biological Activity and Mechanistic Studies of 5 2 Cbz Amino Ethyl 1h Tetrazole Analogues

In Vitro Biological Screening and Activity Profiling

The initial assessment of the biological potential of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole analogues typically involves a battery of in vitro screening methods. These assays provide crucial preliminary data on their efficacy and mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays

Analogues of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The tetrazole moiety's ability to interact with enzyme active sites makes it a valuable pharmacophore in designing potent and selective inhibitors. researchgate.netresearchgate.net

For instance, tetrazole derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net In one study, a series of tetrazole derivatives were synthesized and all were found to be effective inhibitors of the tyrosinase enzyme. researchgate.net Another class of enzymes targeted by tetrazole-containing compounds is the protein arginine deiminases (PADs), which are implicated in autoimmune diseases and cancer. nih.gov Tetrazole analogues of the pan-PAD inhibitor Cl-amidine have demonstrated high potency and isozyme selectivity. nih.gov

Compound/Analogue Class Target Enzyme Observed Activity
Tetrazole derivativesTyrosinaseEffective enzyme inhibition. researchgate.net
Tetrazole analogues of Cl-amidineProtein Arginine Deiminases (PADs)Highly potent and isozyme-selective inhibition. nih.gov
Tetrazole-substituted pyrazolopyrimidinesJanus Kinases (JAK1, JAK2)High affinity in biochemical assays. google.com

Receptor Binding Studies

The ability of this compound analogues to bind to specific receptors is a key determinant of their pharmacological activity. The tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding and metal chelation, which are crucial for receptor-ligand recognition. acs.orgtandfonline.com

Structural biology studies have revealed that the tetrazole moiety can effectively interact with receptors. acs.orgnih.gov For example, the tetrazole group of the inhibitor L-159,061 has been shown to interact directly with a zinc atom in the active site of its target enzyme. acs.org In other instances, tetrazole derivatives have been designed to target specific receptors, such as the angiotensin II receptor, where the tetrazole ring plays a critical role in binding affinity. beilstein-journals.org A study on β-catenin inhibitors showed that a tetrazole derivative had a dissociation constant (Kd) of 0.531 μM, highlighting its binding affinity. acs.orgnih.gov

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are instrumental in understanding how this compound analogues affect biological pathways within a cellular context. nih.gov These assays can reveal a compound's effects on cell viability, proliferation, and specific signaling cascades.

For example, novel 5-substituted 1H-tetrazole derivatives have been screened for their in-vitro cytotoxic activity against various cancer cell lines, such as epidermoid cancer (A431) and colon cancer (HCT116) lines. nih.gov One potent derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, was suggested as a potential drug against epidermoid carcinoma. nih.gov Furthermore, tetrazole-based PAD inhibitors have been shown to exhibit enhanced cell killing in PAD4-expressing osteosarcoma cell lines and can block the formation of neutrophil extracellular traps. nih.gov Certain tetrazole-substituted compounds have also demonstrated effectiveness in mediating cytokines associated with JAK1 and JAK2 in cell-based assays. google.com

Assay Type Cell Line/System Biological Pathway/Effect Observed Compound Class
Cytotoxicity Assay (MTT)A431 (Epidermoid Cancer), HCT116 (Colon Cancer)Antitumor activity. nih.gov5-substituted 1H-tetrazoles. nih.gov
Cell Viability AssayU2OS (Osteosarcoma)Enhanced cell killing in PAD4 expressing cells. nih.govBiphenyl (B1667301) tetrazole tert-butyl Cl-amidine. nih.gov
Functional AssayNeutrophilsBlocking of neutrophil extracellular trap formation. nih.govBiphenyl tetrazole tert-butyl Cl-amidine. nih.gov
Cytokine Mediation AssayNot specifiedMediation of cytokines associated with JAK1 and JAK2. google.comTetrazole-substituted pyrazolopyrimidines. google.com

High-Throughput Screening Applications for Tetrazole Libraries

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large collections of compounds to identify those with desired biological activities. nih.govvipergen.com Libraries of tetrazole derivatives, including those structurally related to this compound, are frequently used in HTS campaigns to discover novel lead compounds for drug development. beilstein-journals.orgacs.org

The generation of diverse chemical libraries is crucial for the success of HTS. beilstein-journals.org Tetrazole scaffolds are considered privileged structures in medicinal chemistry, and their inclusion in screening libraries can lead to molecules with improved drug-like properties. beilstein-journals.org The use of multi-component reactions (MCRs) has facilitated the synthesis of highly substituted α-aminomethyl tetrazoles, creating libraries with four points of diversity that are suitable for HTS platforms like the European Lead Factory. acs.org Quantitative HTS (qHTS) further enhances this process by generating concentration-response curves for thousands of compounds in a single experiment, providing rich datasets for identifying reliable biological activities. nih.gov

Exploration of Bioisosteric Functionality

The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, is a cornerstone of modern drug design. researchgate.netrug.nl The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution that can profoundly influence a molecule's biological profile. tandfonline.comresearchgate.net

Carboxylic Acid Bioisosterism and its Impact on Biological Activity

The replacement of a carboxylic acid with a 5-substituted tetrazole ring is a widely employed strategy in medicinal chemistry to enhance a drug candidate's properties. researchgate.netresearchgate.net While both groups have similar pKa values (4.2-4.4 for carboxylic acids and 4.5-4.9 for tetrazoles) and can be ionized at physiological pH, the tetrazole ring offers several advantages. rug.nl

One significant advantage is increased lipophilicity. tandfonline.combeilstein-journals.org Tetrazolate anions are more lipophilic than the corresponding carboxylates, which can improve a drug's ability to cross cell membranes. rug.nl This was a key factor in the development of the orally active drug losartan, where replacing a carboxylic acid with a tetrazole ring increased lipophilicity and bioavailability. beilstein-journals.org

Furthermore, tetrazoles are generally more metabolically stable than carboxylic acids, which are susceptible to various biotransformations in the liver. tandfonline.com This resistance to degradation can lead to a longer duration of action. rug.nl The planar structure of the tetrazole ring allows for delocalization of the negative charge, which can be favorable for receptor-ligand interactions. rug.nl The nitrogen-rich tetrazole ring also provides more opportunities for hydrogen bonding with biological targets. rug.nl

However, the success of this bioisosteric replacement is case-dependent. researchgate.net In a study on dual MCL-1/BCL-xL inhibitors, replacing the key carboxylic acid with a tetrazole motif resulted in similar or better binding affinities to the target proteins. rsc.org Conversely, in other instances, this substitution did not lead to improved activity, underscoring the importance of empirical testing for each new class of compounds. researchgate.net

Property Carboxylic Acid Tetrazole (as Bioisostere) Impact on Biological Activity
pKa ~4.2 - 4.4 rug.nl~4.5 - 4.9 rug.nlSimilar acidity, both ionized at physiological pH. rug.nl
Lipophilicity LowerHigher tandfonline.combeilstein-journals.orgCan improve membrane permeability and bioavailability. beilstein-journals.orgrug.nl
Metabolic Stability Susceptible to biotransformation tandfonline.comMore resistant to degradation tandfonline.comrug.nlPotentially longer duration of action. rug.nl
Receptor Interaction Forms strong electrostatic and hydrogen bonds. rug.nlCan form favorable interactions through hydrogen bonding and charge delocalization. rug.nlCan maintain or enhance binding affinity. rug.nlrsc.org

Cis-Amide Mimicry in Peptide Mimetics

The 1,5-disubstituted tetrazole ring serves as an effective surrogate for the cis-amide bond in peptidomimetics. acs.orguoa.gr This mimicry is attributed to the structural and electronic similarities between the two moieties. X-ray crystallography studies have confirmed that incorporating a 1,5-disubstituted tetrazole into a peptide backbone forces the adjacent residues into a cis conformation, a feature that is typically less favored for standard amide bonds but can be crucial for the biological activity of certain peptides. nih.govworldscientific.com

The initial concept of using the tetrazole ring to mimic the cis configuration of a peptide bond was proposed by Marshall et al. worldscientific.com Subsequent research led to the development of synthetic methods to generate these tetrazole-containing dipeptide analogs, referred to as ψ[CN4], with high diastereomeric purity and their successful incorporation into larger peptide chains. worldscientific.com The ability of these tetrazole-based mimics to adopt a cis-like conformation has been validated by comparing the biological activities of naturally occurring peptides with known cis-amide bonds to their tetrazole-containing counterparts. worldscientific.com This bioisosteric replacement can lead to peptidomimetics with enhanced metabolic stability, as tetrazoles are more resistant to enzymatic degradation compared to natural peptide bonds. acs.orgresearchgate.net

A key advantage of using 1,5-disubstituted tetrazoles is their ability to lock the peptide backbone in a specific conformation, which can be advantageous for receptor binding and eliciting a desired biological response. This conformational constraint reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency.

Interactive Data Table: Comparison of Amide Bond and Tetrazole Mimic

Featurecis-Amide Bond1,5-Disubstituted Tetrazole
Conformation Can adopt cis or transMimics cis conformation nih.govworldscientific.com
Stability Susceptible to enzymatic cleavageResistant to metabolic degradation acs.orgresearchgate.net
Planarity PlanarPlanar rug.nl
Hydrogen Bonding Carbonyl oxygen acts as H-bond acceptorTetrazole nitrogens act as H-bond acceptors acs.org

Mechanistic Investigations at the Molecular Level

Understanding Receptor Binding Modes and Specific Interactions

The tetrazole moiety, often used as a bioisostere for a carboxylic acid, plays a crucial role in the binding of its analogues to various receptors. rug.nlresearchgate.net The nitrogen-rich tetrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and metal chelation, which are critical for ligand-receptor recognition and binding affinity. acs.orgrug.nl

Studies have shown that the nitrogens of the tetrazole ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors on the receptor, such as the N-H group of amino acid residues. acs.org For instance, in the active site of CTX-M-9 class A β-lactamase, a 1H-tetrazole derivative forms hydrogen bonds with water and the side chain amide of a glutamine residue. acs.org

The specific binding mode of tetrazole analogues can be elucidated through techniques like X-ray crystallography and molecular docking studies. acs.orgresearchgate.net These methods provide detailed insights into the orientation of the ligand within the binding site and the key interactions that govern its affinity and biological activity. For example, docking studies of a tetrazole derivative with Trypanosoma cruzi sterol 14α-demethylase (CYP51) revealed that the tetrazole ring coordinates with the heme iron in the active site, mimicking the interaction of the natural substrate. acs.org

Elucidation of Signaling Pathway Modulation (e.g., IL-17 Pathway)

Analogues of this compound have the potential to modulate various signaling pathways implicated in disease. A key example is the Interleukin-17 (IL-17) signaling pathway, which is a major driver of inflammation and is implicated in a range of autoimmune diseases. tandfonline.comgoogle.com IL-17A, a pro-inflammatory cytokine, signals through its receptors, IL-17RA and IL-17RC, to activate downstream signaling cascades, including NF-κB and MAPKs. google.comnih.gov

Small molecules containing tetrazole scaffolds are being investigated as modulators of the IL-17 pathway. tandfonline.com These compounds can potentially disrupt the protein-protein interaction between IL-17A and its receptor, thereby inhibiting the downstream inflammatory signaling. researchgate.net For example, certain macrocyclic compounds have been designed to modulate IL-17 activity and are being explored for the treatment of inflammatory conditions. google.com The modulation of this pathway can lead to a reduction in the production of other pro-inflammatory cytokines like IL-6 and TNF-α. google.comnih.gov

The mechanism by which tetrazole-containing compounds modulate the IL-17 pathway can involve direct binding to IL-17A or its receptor, preventing the formation of the active signaling complex. This inhibition can be assessed by measuring the downstream effects, such as the production of inflammatory mediators in relevant cell-based assays. tandfonline.com While specific studies on this compound's direct effect on the IL-17 pathway are not detailed in the provided results, the general principle of tetrazole scaffolds modulating this pathway is an active area of research.

Structure-Activity Relationship (SAR) Studies for Targeted Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetrazole analogues by making targeted modifications to their chemical structure. These studies systematically alter different parts of the molecule, such as the substituents on the tetrazole ring and the ethyl-amino side chain, and evaluate the impact of these changes on potency, selectivity, and pharmacokinetic properties. vu.edu.au

For antimicrobial and antiviral agents, SAR studies have shown that the nature and position of substituents on the tetrazole ring can significantly influence activity. For instance, the hybridization of a tetrazole moiety with other heterocyclic pharmacophores, such as thiophene (B33073) or thiazole, has been explored to enhance antimicrobial potency. bohrium.comresearchgate.net The rationale is that combining different pharmacophores can lead to compounds with dual mechanisms of action or improved target engagement. researchgate.net

In the context of enzyme inhibitors, such as inhibitors of protein arginine deiminases (PADs), replacing a backbone amide bond with a tetrazole bioisostere has led to highly potent and isozyme-selective inhibitors. nih.gov SAR studies on these analogues have helped to identify key structural features required for potent and selective inhibition. For example, the substitution pattern on the aromatic rings attached to the tetrazole can dramatically affect both potency and selectivity for different PAD isozymes. nih.gov

Applications of Tetrazole Scaffolds in Specific Therapeutic Area Research (Pre-clinical, Mechanistic Focus)

Antimicrobial and Antiviral Research

Tetrazole-containing compounds have demonstrated significant potential in preclinical research as antimicrobial and antiviral agents. researchgate.netvu.edu.au Their utility in this area stems from their ability to act as bioisosteres of carboxylic acids or amides, which are common functional groups in many antimicrobial drugs. researchgate.netresearchgate.net This bioisosteric replacement can lead to improved metabolic stability and better pharmacokinetic profiles. researchgate.netvu.edu.au

Antimicrobial Research:

Tetrazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains. nih.govnih.gov For example, novel imide-tetrazole hybrids have exhibited promising activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than the reference drug ciprofloxacin. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov

The hybridization of tetrazole moieties with other antimicrobial pharmacophores is a common strategy to enhance efficacy. researchgate.net For instance, tetrazole-oxazolidinone hybrids have been successfully developed and marketed for treating bacterial skin infections. researchgate.net

Antiviral Research:

In antiviral research, tetrazole analogues have been investigated for their activity against a range of viruses, including Herpes Simplex Virus (HSV), influenza virus, and SARS-CoV-2. researchgate.netnih.govmdpi.com Some tetrazole phosphonic acid analogues have been shown to inhibit the DNA polymerase of HSV and the RNA transcriptase of the influenza virus. nih.gov

More recently, bisartans, which are molecules containing two tetrazole moieties, have been computationally identified as potential pan-antiviral therapeutics. mdpi.com These compounds are proposed to act as arginine blockers, targeting key viral enzymes or host factors involved in viral replication. mdpi.com For example, bisartans have shown high-affinity docking to the catalytic domains of SARS-CoV-2 NSP3, H1N1 neuraminidase, and RSV fusion protein in computational studies. mdpi.com

Interactive Data Table: Preclinical Antimicrobial and Antiviral Activity of Tetrazole Analogues

Compound TypeTarget Organism/VirusProposed Mechanism of ActionReference(s)
Imide-tetrazole hybrids Gram-positive and Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV nih.gov
Tetrazole phosphonic acids Herpes Simplex Virus, Influenza virusInhibition of viral DNA polymerase and RNA transcriptase nih.gov
Bisartans (dual tetrazoles) SARS-CoV-2, H1N1, RSVArginine blocker, inhibition of key viral enzymes mdpi.com
Tetrazole-oxazolidinone hybrids Various bacteriaInhibition of protein synthesis researchgate.net
Thienopyrimidine-tetrazoles Aspergillus Niger, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicansNot specified researchgate.net

Anticancer and Antituberculosis Agents

Research into the anticancer potential of tetrazole analogues has shown promising results. Certain 1,5-disubstituted tetrazoles, recognized as mimics of the cis-amide bond conformation, are considered valuable scaffolds in the design of anticancer drugs. researchgate.netresearchgate.net For instance, some novel 1-substituted-5-aryl-tetrazole derivatives have demonstrated significant and selective cytotoxicity against HT-29 cancer cells. researchgate.net Specifically, compounds with certain substitutions exhibited considerable activity against both HT-29 and MDA-MB-231 cancer cell lines. researchgate.net Furthermore, a biphenyl tetrazole tert-butyl Cl-amidine compound has been shown to enhance cell killing in a PAD4-expressing osteosarcoma cell line. nih.gov

In the realm of antituberculosis research, tetrazole derivatives have also been investigated. Some tetrazole compounds are known to possess antituberculosis activity, among other biological effects. researchgate.net

Anti-inflammatory and Immunomodulatory Agents

The anti-inflammatory properties of tetrazole-containing compounds have been a significant area of investigation. Tetrazoles are known to possess anti-inflammatory activity, and linking them with other heterocyclic structures, such as benzimidazole, has been explored to modulate this activity. nih.gov Studies have shown that certain tetrazolobenzimidazole derivatives exhibit anti-inflammatory effects comparable to the standard drug diclofenac (B195802) in carrageenan-induced paw edema tests in rats. nih.gov Specifically, compounds with acetyl and benzoyl moieties on the tetrazole ring demonstrated noteworthy activity. nih.gov

Additionally, tetrazole analogues have been evaluated for their immunomodulatory effects. Protein arginine deiminases (PADs), which are implicated in autoimmune diseases, have been a target for tetrazole-based inhibitors. nih.gov Tetrazole analogues of Cl-amidine have been developed as potent and selective PAD inhibitors. nih.gov One such compound, biphenyl tetrazole tert-butyl Cl-amidine, has been observed to block the formation of neutrophil extracellular traps, a process involved in the immune response. nih.gov

Cardiovascular Research (e.g., Antihypertensive)

The tetrazole ring is a key component in several FDA-approved drugs with cardiovascular applications, particularly as antihypertensive agents. acs.org This is largely due to the tetrazole group's ability to act as a bioisostere for the carboxylic acid group, a common feature in many cardiovascular drugs. nih.govacs.org The 5-substituted 1H-tetrazole moiety is a preferred bioisosteric replacement for carboxylic acids in drug design. acs.org This substitution can lead to improved metabolic stability and other favorable physicochemical properties. acs.org For example, the well-known angiotensin II receptor antagonist, Losartan, features a tetrazole ring that is crucial for its antihypertensive activity.

Central Nervous System (CNS) Activity and Blood-Brain Barrier Permeation Mechanisms

The potential for tetrazole analogues to act on the central nervous system (CNS) and their ability to cross the blood-brain barrier (BBB) are areas of active research. The BBB is a significant obstacle for drug delivery to the brain. sdstate.edu However, endogenous transport systems, such as the L-type amino acid transporter 1 (LAT1), can be exploited to deliver drugs to the CNS. google.com

Studies have explored the use of amino acid analogues containing tetrazolyl moieties, as they possess high metabolic stability and the ability to penetrate biological membranes. researchgate.net The replacement of a carboxylic acid group with a tetrazole bioisostere in amino acid-based compounds has been investigated to create prodrugs with altered physicochemical profiles that may enhance brain penetration. researchgate.net While some studies have shown that certain tetrazole-containing compounds did not exhibit sufficient brain penetration, likely due to being substrates for efflux pumps, the strategy remains an area of interest. nih.gov Research on pregabalin (B1679071) analogues, which target the α2-δ subunit of voltage-gated calcium channels, suggests that both the interaction with the target and transport mechanisms play a crucial role in their in vivo CNS activity. researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

The compound 5-[2-(Cbz-amino)ethyl]-1H-tetrazole serves as a versatile intermediate in organic synthesis, primarily leveraging the reactivity of both the tetrazole ring and the protected amine functionality. The carboxybenzyl (Cbz) protecting group on the aminoethyl side chain is stable under various reaction conditions yet can be selectively removed, allowing for further functionalization.

One of the key applications of this intermediate is in the synthesis of tetrazole analogues of amino acids and peptides. researchgate.net The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability. researchgate.netsharif.edu The synthesis of such analogues often involves the conversion of N-protected amino acid amides into the corresponding nitriles, followed by a [2+3] cycloaddition with an azide (B81097) source to form the tetrazole ring. researchgate.net The resulting Cbz-protected aminoethyl tetrazole can then be deprotected and incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. researchgate.net This approach allows for the systematic modification of peptides to enhance their pharmacological properties.

The tetrazole moiety itself can participate in various chemical transformations. For instance, N-alkylation of the tetrazole ring can lead to the formation of 1,5- or 2,5-disubstituted tetrazoles, each with distinct chemical properties and potential biological activities. The regioselectivity of this alkylation can often be controlled by the choice of reagents and reaction conditions.

Furthermore, the Cbz-protected amino group can be deprotected to reveal a primary amine, which can then be used in a variety of subsequent reactions. These include acylation to form amides, reductive amination to form secondary or tertiary amines, and participation in multicomponent reactions to build molecular complexity rapidly. beilstein-journals.orgnih.gov

Table 1: Synthetic Transformations of this compound and its Analogues

Starting MaterialReagents and ConditionsProduct TypePotential ApplicationReference
Nα-Cbz-amino acid amide1. Dehydrating agent (e.g., POCl₃, PPh₃/I₂) 2. NaN₃, Lewis Acid (e.g., ZnBr₂)5-(Cbz-aminoalkyl)-1H-tetrazoleIntermediate for peptide synthesis researchgate.net
5-(Cbz-aminoethyl)-1H-tetrazole1. Deprotection (e.g., H₂/Pd/C) 2. Peptide coupling reagentsTetrazole-containing peptidesModified peptides with enhanced stability researchgate.net
5-Substituted-1H-tetrazoleAlkyl halide, base1,5- or 2,5-Disubstituted tetrazoleDiverse functionalized heterocycles researchgate.net
Deprotected aminoethyl tetrazoleAldehyde/Ketone, reducing agentN-Alkyl/aryl aminoethyl tetrazoleBuilding blocks for further synthesis beilstein-journals.org

Development of Novel Organocatalysts and Ligands

The structural scaffold of this compound, which is derived from an amino acid, makes it an attractive precursor for the development of chiral organocatalysts and ligands for asymmetric synthesis. The combination of a stereocenter (if derived from a chiral amino acid), a basic amino group (after deprotection), and an acidic tetrazole ring provides the necessary functionalities for bifunctional catalysis.

Proline-derived tetrazoles have emerged as highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. organic-chemistry.org The tetrazole moiety, acting as a Brønsted acid, can activate the electrophile, while the secondary amine (from the proline ring) forms an enamine with the nucleophile, thus controlling the stereochemical outcome of the reaction. The increased steric bulk and different acidity of the tetrazole group compared to a carboxylic acid can lead to improved yields and enantioselectivities. psu.edu Following this design principle, deprotection of the Cbz group in this compound and subsequent modifications could yield novel chiral catalysts.

The development of such catalysts often involves the synthesis of a library of related compounds with varying steric and electronic properties to optimize catalyst performance for a specific reaction. The ease of modification of both the amino group and the tetrazole ring in the title compound makes it a suitable platform for such endeavors.

Moreover, tetrazole-containing molecules are known to act as effective ligands in coordination chemistry. ias.ac.in The nitrogen-rich tetrazole ring can coordinate to a variety of metal centers. Chiral ligands derived from 5-[2-(Cbz-amino)ethyl)-1H-tetrazole could be synthesized and used in metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Table 2: Examples of Tetrazole-Based Organocatalysts and Their Applications

Catalyst TypeReaction CatalyzedKey FeaturesReference
Proline-derived tetrazoleAsymmetric aldol reactionBifunctional activation, improved solubility and enantioselectivity organic-chemistry.orgpsu.edu
Chiral imidazolidine-tetrazoleAsymmetric Michael additionIncreased steric bulk, faster reaction times psu.edu
Tetrazole-functionalized peptideEnantioselective phosphite (B83602) transferLewis base catalysis within a peptide framework researchgate.net
Chiral binaphthylazepine tetrazoleAsymmetric intramolecular oxa-Michael cyclizationAtropisomeric and central chirality beilstein-journals.org

Precursors for Complex Heterocyclic Systems

The this compound molecule is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly through multicomponent reactions (MCRs). nih.gov MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials.

The deprotected form of this compound, which is essentially a 5-substituted aminotetrazole derivative, can participate in various MCRs. For instance, in Biginelli-type reactions, it can react with an aldehyde and a β-ketoester to form tetrazolo[1,5-a]pyrimidines. st-andrews.ac.uk Similarly, Ugi-type reactions involving the aminoethyl tetrazole, an aldehyde, an isocyanide, and a carboxylic acid can lead to the rapid assembly of complex peptide-like structures containing a tetrazole moiety. researchgate.net

The tetrazole ring itself can be a precursor to other nitrogen-containing heterocycles through controlled thermal or photochemical reactions. For example, certain substituted tetrazoles can undergo ring-opening to form highly reactive nitrilimines, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles to generate a wide range of five-membered heterocyclic rings. wikipedia.org

The ability to use this compound as a building block in these complex reactions opens up avenues for the creation of diverse chemical libraries for drug discovery and materials science applications. The resulting complex heterocyclic systems often possess unique three-dimensional structures and a high density of functional groups, making them promising candidates for biological screening.

Table 3: Multicomponent Reactions and Heterocyclic Systems from Tetrazole Precursors

Reaction TypeReactantsProduct HeterocycleKey FeaturesReference
Biginelli Reaction5-Aminotetrazole, Aldehyde, β-KetoesterTetrazolo[1,5-a]pyrimidineRapid construction of fused heterocyclic systems st-andrews.ac.uk
Ugi-Azide ReactionAmine, Aldehyde, Isocyanide, TMSN₃1,5-Disubstituted tetrazole peptidomimeticsAmide bond isosteres with potential for further derivatization researchgate.net
Passerini-type MCRIsocyanide, TMSN₃, Aldehyde/KetoneNorstatine analogs with tetrazole ringAccess to complex structures in high yield researchgate.net
Domino Knoevenagel-[3+2] CycloadditionCarbonyl compound, Malononitrile, Sodium azide2-(1H-Tetrazol-5-yl)acrylonitrile derivativesEfficient one-pot synthesis of functionalized tetrazoles nih.gov

Future Directions and Emerging Research Avenues

Unexplored Aspects of Tetrazole Chemistry and Biology

Despite the prevalence of tetrazole-containing drugs, a comprehensive understanding of their structure-activity relationships, binding modes, and biochemical properties remains a significant area for exploration. researchgate.net The biological activities of tetrazoles are diverse, encompassing antimicrobial, antifungal, analgesic, anti-inflammatory, and anticancer properties, among others. phmethods.net However, many of these activities require further investigation to elucidate the underlying mechanisms and identify specific molecular targets. phmethods.net

A key unexplored area is the full range of biological applications for various substituted tetrazoles. phmethods.net While the use of tetrazoles as bioisosteres for carboxylic acids is well-established, their potential as lipophilic spacers and ligands in coordination chemistry is less developed. phmethods.netacs.org Further research into these areas could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

The energetic properties of tetrazoles also present a relatively unexplored frontier. jocpr.com Their high nitrogen content makes them potential candidates for use as environmentally benign gas-generating agents and components in energetic materials. jocpr.comnih.gov Deeper investigation into the synthesis and characterization of energetic tetrazole derivatives could yield significant advancements in materials science. jocpr.com

Rational Design of Next-Generation Tetrazole Derivatives

Rational drug design is a powerful strategy for optimizing lead compounds and developing next-generation therapeutics. nih.gov The tetrazole scaffold is an ideal candidate for this approach due to its synthetic tractability and the ability to modulate its physicochemical properties through substitution. researchgate.net

A crucial aspect of rational design is the concept of bioisosterism, where a functional group is replaced by another with similar properties to improve the pharmacokinetic or pharmacodynamic profile of a drug. nih.gov 5-Substituted tetrazoles are excellent bioisosteres for carboxylic acids, offering comparable acidity and spatial arrangement while often exhibiting improved metabolic stability. acs.orgnih.gov Future research will focus on the strategic application of this principle to design novel tetrazole derivatives with enhanced efficacy and reduced off-target effects.

The development of new-generation triazole and tetrazole antifungals has been driven by the emergence of drug-resistant strains. mdpi.com Rational design approaches, guided by an understanding of the target enzymes and resistance mechanisms, will be critical in creating more potent and broad-spectrum antifungal agents. mdpi.com Furthermore, the design of 1,5-disubstituted tetrazoles as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, represents a promising avenue for cancer therapy. nih.gov

Advanced Synthetic Methodologies for Diversification and Library Generation

The efficient synthesis of diverse libraries of tetrazole-based compounds is essential for high-throughput screening and the discovery of new drug candidates. acs.orgbeilstein-journals.org While traditional methods for tetrazole synthesis exist, there is a growing demand for more advanced and environmentally friendly methodologies. researchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient generation of molecular complexity from simple starting materials. beilstein-journals.orgnih.gov The Ugi and Passerini reactions, in particular, have been successfully employed in the synthesis of a wide range of tetrazole derivatives. beilstein-journals.orgnih.gov Future research will likely focus on the development of novel MCRs and the use of innovative building blocks, such as diversely protected tetrazole aldehydes, to further expand the chemical space accessible through this approach. beilstein-journals.orgnih.gov

The use of green chemistry principles is also becoming increasingly important in synthetic chemistry. researchgate.net The development of water-mediated and solvent-free methodologies for tetrazole synthesis, as well as the use of recyclable catalysts, will be a key focus of future research. researchgate.netscielo.org.za These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved efficiency and cost-effectiveness. researchgate.net

Synthetic Method Key Features References
Multicomponent Reactions (MCRs)Simplicity, speed, complexity, and diversity with minimal steps. Environmentally friendly. beilstein-journals.org
Passerini-tetrazole reactionSynthesis of tetrazole building blocks with alcohol functionality. beilstein-journals.org
Ugi-tetrazole reactionGenerates a diverse range of molecules with mono and ditetrazole scaffolds. beilstein-journals.org
[2 + 3] CycloadditionCommon method using nitriles and azides. nih.gov
Green Synthetic ApproachesWater-mediated and solvent-free methodologies, use of recyclable catalysts. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Tetrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and chemical research. bohrium.compitt.edu These powerful computational tools can analyze vast datasets to identify hidden patterns, predict molecular properties, and guide the design of new compounds with desired activities. pitt.edutandfonline.com

In the context of tetrazole research, AI and ML can be applied to:

Predict biological activity: ML models can be trained on existing data to predict the biological activity of novel tetrazole derivatives, enabling the prioritization of compounds for synthesis and testing. tandfonline.com

Optimize molecular properties: AI algorithms can be used to design tetrazole derivatives with improved pharmacokinetic properties, such as solubility and metabolic stability. tandfonline.com

De novo drug design: Generative models can be used to design entirely new tetrazole-based molecules with specific target affinities. pitt.edu

Elucidate structure-activity relationships: By analyzing large datasets of tetrazole compounds and their biological activities, ML can help to identify the key structural features that contribute to a desired pharmacological effect. tandfonline.com

Collaborative Research Opportunities in 5-[2-(Cbz-amino)ethyl]-1H-tetrazole Chemistry

The multifaceted nature of tetrazole chemistry and its broad range of potential applications necessitate a collaborative approach to research. Opportunities for collaboration exist between academic research groups, pharmaceutical companies, and experts in computational chemistry and data science.

Specifically for this compound, collaborative efforts could focus on:

Exploring its potential in different therapeutic areas: While its primary applications may currently be in one area, its structural features could be relevant for other diseases.

Developing novel synthetic routes: Joint efforts could lead to more efficient and scalable syntheses of this specific compound and its derivatives.

Investigating its mechanism of action: Collaborative studies involving biochemists, pharmacologists, and structural biologists could provide a deeper understanding of how this molecule exerts its biological effects.

Leveraging computational tools: Partnerships with computational chemists can aid in the rational design of new analogs with improved properties.

By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and unlock the full therapeutic potential of this compound and the broader class of tetrazole-containing compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.